![molecular formula C16H24N2O3 B2476633 1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 1219914-57-4](/img/structure/B2476633.png)
1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxyphenethyl)urea
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Description
1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxyphenethyl)urea is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. This compound is also known as CPMEU and has been synthesized through various methods.
Scientific Research Applications
Synthetic Chemistry and Drug Development
Urea derivatives are significant in the synthesis of pharmacologically active compounds. For example, flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas have been synthesized and assessed for antiacetylcholinesterase activity, showcasing their potential in treating diseases like Alzheimer's (Vidaluc et al., 1995). This illustrates the utility of urea derivatives in designing compounds with specific biological activities.
Biochemical Evaluation
The biochemical evaluation of urea derivatives extends to their interaction with enzymes and potential therapeutic targets. The study by Vidaluc et al. is a prime example, where the inhibition of acetylcholinesterase by urea derivatives was explored. Such studies are crucial in drug discovery and development processes, highlighting the role of urea derivatives in identifying new therapeutic agents.
Molecular Interactions and Mechanistic Studies
Investigations into the chemistry of urea, such as the reactions of urea and its derivatives with acyloins and diacetyl, shed light on their potential chemical behaviors and interactions (Butler & Hussain, 1981). Understanding these interactions is crucial for exploiting urea derivatives in synthetic pathways and material science applications.
Nucleoside Analog Synthesis
Urea derivatives also play a role in the synthesis of nucleoside analogs, as demonstrated by Shealy and O'dell (1976), who synthesized carbocyclic analogs of uridine and its derivatives, showcasing the versatility of urea derivatives in nucleoside chemistry (Shealy & O'dell, 1976).
Analytical and Environmental Chemistry
In analytical chemistry, urea derivatives are utilized in developing detection methods for various analytes, such as the solvatochromic fluorescence probes based on N-acylureido functionality for detecting carboxylic acids, alcohols, and fluoride ions (Bohne et al., 2005). This demonstrates the application of urea derivatives in sensing technologies and environmental monitoring.
properties
IUPAC Name |
1-[(1-hydroxycyclopentyl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-21-14-6-4-13(5-7-14)8-11-17-15(19)18-12-16(20)9-2-3-10-16/h4-7,20H,2-3,8-12H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMVDMUOPFDCEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-Hydroxycyclopentyl)methyl)-3-(4-methoxyphenethyl)urea |
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